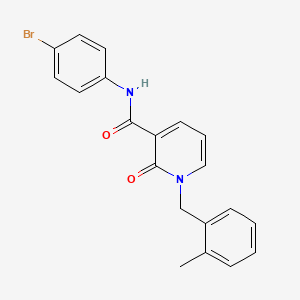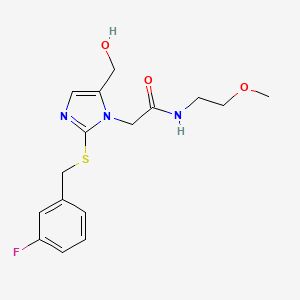![molecular formula C14H16N4O B2970851 2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034504-75-9](/img/structure/B2970851.png)
2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms. One of these nitrogen atoms bears a hydrogen atom, and the other is a pyrrole type nitrogen . The compound also contains a pyridin-2-yl group and a carboxamide group.Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 70–75°C . Its 1H NMR and 13C NMR spectra have been reported .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is closely related to various heterocyclic compounds that have been synthesized and studied for their diverse chemical properties and potential applications in medicinal chemistry. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of related compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, to explore their chemical behavior and reaction mechanisms (Yıldırım et al., 2005). These studies contribute to a deeper understanding of the chemical synthesis and properties of similar heterocyclic compounds.
Antiviral and Antimicrobial Activity
Research into the antiviral and antimicrobial potential of related imidazo[1,2-a]pyridine compounds has demonstrated significant results. For example, 2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have been designed and prepared for testing as antirhinovirus agents, showcasing the potential for related compounds to serve as bases for antiviral drug development (Hamdouchi et al., 1999). Similarly, novel imidazo[1,2-a]pyridines have shown antiprotozoal activity, indicating the broad-spectrum potential of these compounds in combating infectious diseases (Ismail et al., 2004).
Antitumor Applications
The synthesis of novel imidazotetrazinones and related bicyclic heterocycles has been investigated to probe the mode of action of the antitumor drug temozolomide, suggesting that derivatives of the compound could play a role in the development of new anticancer therapies (Clark et al., 1995).
Tuberculostatic Activity
Compounds structurally related to this compound have been synthesized and tested for their tuberculostatic activity, highlighting the potential for such molecules to contribute to the treatment of tuberculosis (Bukowski, 1984).
Antimycobacterial and Antiulcer Agents
Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives has revealed considerable activity against drug-sensitive/resistant MTB strains, pointing towards their use in treating mycobacterial infections (Lv et al., 2017). Additionally, new imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents, demonstrating the versatility of this chemical framework in drug development (Starrett et al., 1989).
Mecanismo De Acción
Mode of Action
2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide interacts with its targets, the MET I, by inhibiting their function . This inhibition disrupts the normal flow of electrons within the electron transport chain, thereby affecting the production of ATP, the energy currency of the cell .
Biochemical Pathways
The affected pathway is the electron transport chain, a component of the cellular respiration process . The downstream effects of this disruption can lead to a decrease in ATP production, which can affect various cellular processes that rely on ATP for energy .
Result of Action
The molecular and cellular effects of 2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide’s action primarily involve the disruption of energy production within the cell due to the inhibition of MET I . This can lead to a decrease in ATP production, affecting various cellular processes that rely on ATP for energy .
Propiedades
IUPAC Name |
2-methyl-N-pyridin-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-16-11-6-5-10(8-12(11)17-9)14(19)18-13-4-2-3-7-15-13/h2-4,7,10H,5-6,8H2,1H3,(H,16,17)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPRQIDFPIDAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2970769.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)
![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)


![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)




![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)
![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)
